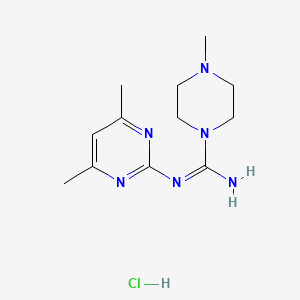
N'-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a piperazine ring with a carboximidamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4,6-trimethylpyrimidine with reagents like ammonia or amines under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperazine compound.
Formation of the Carboximidamide Group: The carboximidamide group is introduced by reacting the intermediate with reagents like cyanamide or its derivatives.
Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N’-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It affects signaling pathways related to cell growth, apoptosis, and immune response, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its corrosion inhibition properties.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Exhibits antimicrobial and antioxidant activities.
Uniqueness
N’-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide stands out due to its unique combination of a pyrimidine and piperazine ring, along with the carboximidamide group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6.ClH/c1-9-8-10(2)15-12(14-9)16-11(13)18-6-4-17(3)5-7-18;/h8H,4-7H2,1-3H3,(H2,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVZOKPKZAEMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
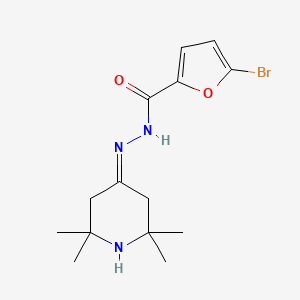

![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
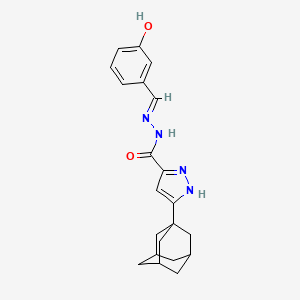
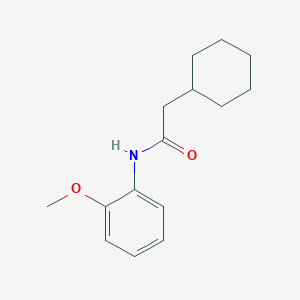
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
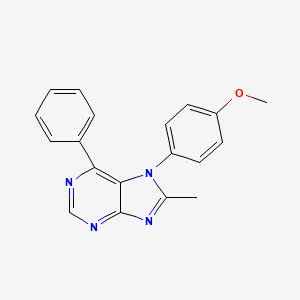

![4-[(4-Methylphenyl)carbamoyl]phenyl propanoate](/img/structure/B5702202.png)
![N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B5702209.png)
![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![5-hydrazinyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5702221.png)

